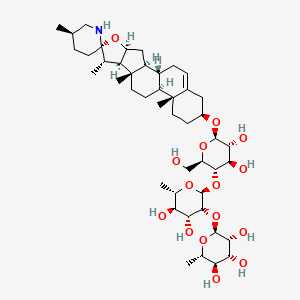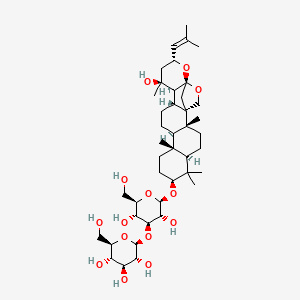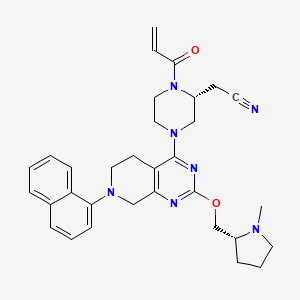![molecular formula C21H18N2O5 B11933712 (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)
(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UBP141 is a compound known for its role as a GluN2C/2D-preferring receptor antagonist. It has a molecular formula of C21H18N2O5 and a molecular weight of 378.38 g/mol . This compound is particularly significant in the field of neuroscience due to its ability to selectively inhibit certain subtypes of NMDA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system .
准备方法
Synthetic Routes and Reaction Conditions
UBP141 is synthesized through a series of chemical reactions involving piperazine-2,3-dicarboxylic acid derivatives. The synthesis typically involves the following steps :
Formation of the piperazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.
Substitution reactions: Various substituents are introduced to the piperazine ring to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While specific industrial production methods for UBP141 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce UBP141 in bulk quantities.
化学反应分析
Types of Reactions
UBP141 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in UBP141.
科学研究应用
UBP141 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology :
Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying various neurological disorders.
Pharmacology: Employed in the development of new therapeutic agents targeting NMDA receptors. It aids in the design of drugs for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases.
Biology: Utilized in research on cellular signaling pathways and receptor-ligand interactions.
作用机制
UBP141 exerts its effects by selectively inhibiting the GluN2C and GluN2D subunits of NMDA receptors . These receptors are ionotropic glutamate receptors that play a key role in excitatory synaptic transmission. By blocking these subunits, UBP141 reduces the excitatory signaling mediated by NMDA receptors, which can help in mitigating conditions associated with excessive neuronal excitation .
相似化合物的比较
Similar Compounds
Phencyclidine (PCP): Another NMDA receptor antagonist, but with a broader range of action and higher potential for side effects.
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness of UBP141
UBP141 is unique due to its selectivity for the GluN2C and GluN2D subunits of NMDA receptors . This selectivity allows for more targeted research and potential therapeutic applications with fewer side effects compared to broader-spectrum NMDA receptor antagonists.
属性
分子式 |
C21H18N2O5 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
InChI 键 |
VVUAQPXBYDYTDF-ZWKOTPCHSA-N |
手性 SMILES |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
规范 SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)

![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)
![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)

![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
